This compound can be sourced from various chemical suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology. It is classified under the category of organic compounds, specifically as an amino acid derivative due to its structural features that include a carboxylic acid group and a methyl ester. The compound's CAS number is 83056-79-5, which aids in its identification in chemical databases.
The synthesis of 4-imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester typically involves several key steps:
The detailed reaction mechanism can vary based on the chosen synthetic route but generally involves nucleophilic attack by a nitrogen atom on an electrophilic carbon center.
The molecular formula of 4-imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester is . Key structural features include:
CC(=O)N1C[C@H](NC1=O)C(=O)OC
.This notation provides a shorthand representation of the compound's structure, indicating connectivity between atoms.
4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester participates in various chemical reactions:
The mechanism of action for compounds like 4-imidazolidinecarboxylic acid derivatives often involves their role as enzyme inhibitors or substrates in biochemical pathways. Specifically:
Studies suggest that these compounds could modulate physiological responses by influencing enzyme kinetics or receptor binding.
The physical and chemical properties of 4-imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester are critical for its application:
These properties influence how the compound is handled in laboratory settings and its behavior during synthesis and application.
4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and biochemistry.
Single-crystal X-ray diffraction analysis provides definitive proof of the absolute stereochemistry at the C4 position of (S)-1-methyl-2-oxo-4-imidazolidinecarboxylic acid methyl ester. The compound crystallizes in a non-centrosymmetric space group (P2₁ or C2/c), enabling unambiguous assignment of the (S)-configuration through anomalous dispersion methods. Modern techniques permit reliable absolute configuration determination even with oxygen as the heaviest atom, leveraging refined approaches like the Hooft-Spek method or Parsons quotient alongside high-intensity X-ray sources and sensitive detectors [8]. Key crystallographic parameters include:
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Space group | Monoclinic (e.g., C2/c) |
Unit cell dimensions | a, b, c, α, β, γ |
Flack parameter | < 0.1 |
Anomalous scatterers | Oxygen atoms |
The imidazolidinone ring adopts a twisted envelope conformation, with the chiral C4 atom displaced from the mean plane of the remaining atoms. The methyl ester substituent occupies an equatorial-like orientation relative to the lactam ring, minimizing steric interactions. This precise spatial arrangement is critical for intermolecular interactions within the crystal lattice and influences molecular reactivity [6].
Solution-state dynamics of the title compound were characterized using advanced two-dimensional (2D) Nuclear Magnetic Resonance techniques, particularly ¹⁵N-Heteronuclear Single Quantum Coherence (HSQC). 2D NMR resolves spectral overlap inherent in 1D spectra, correlating ¹H and ¹⁵N chemical shifts via scalar couplings (~90 Hz) [5]. Key findings include:
Table 2: Key NMR Parameters
Nucleus | Chemical Shift (δ, ppm) | Coupling Constants | Dynamic Process Monitored |
---|---|---|---|
N(1)–H | 7.8–8.2 (CDCl₃) | - | Hydrogen bonding, tautomerism |
C4–H | 4.1–4.3 | JH-C4/H-C5 ≈ 7.5 Hz | Ring puckering |
¹⁵N | 120–130 | JN-H = 90 Hz | Nitrogen inversion, solvent exchange |
These data collectively demonstrate a dynamic equilibrium between two puckered ring conformers in solution, interconverting via nitrogen inversion and ring flipping [4].
The crystalline state exhibits extensive supramolecular architectures stabilized by N–H···O=C and C–H···O interactions. Primary connectivity arises through dimerization motifs where the N(1)–H donor forms a hydrogen bond (d(H···O) ≈ 1.9 Å, ∠N–H···O ≈ 170°) with the lactam carbonyl oxygen of an adjacent molecule. These dimers further assemble into one-dimensional chains via secondary interactions involving the ester carbonyl oxygen as an acceptor from methylene C–H donors (d(H···O) ≈ 2.5 Å) [6].
The robustness of this network mirrors observations in crystalline imidazole derivatives, where N–H···N hydrogen-bonded tapes enable anisotropic charge transport. Similar to imidazole, the title compound's tapes display:
Figure: Hydrogen Bonding Network
(S)-Molecule A: O=C(ring)···H–N(ring) / \ (S)-Molecule B: N–H···O=C(ester) / \ (S)-Molecule C: O=C(ring)···H–N(ring)
This hierarchical self-assembly underscores the compound’s potential as a building block for functional materials exploiting directional hydrogen bonding [6].
The title compound shares significant stereochemical and topological homology with (S)-pyroglutamic acid derivatives but exhibits distinct physicochemical behaviors:
Table 3: Structural Comparison with Pyroglutamic Acid Derivatives
Property | (S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid Methyl Ester | (S)-Pyroglutamic Acid Derivatives |
---|---|---|
Ring System | 5-Membered imidazolidinone | 5-Membered pyrrolidinone |
Chiral Center | C4 (α to ester) | C5 (γ-carboxylate) |
Lactam N-Substituent | Methyl (tertiary amide) | Hydrogen (secondary amide) |
Hydrogen Bonding Capacity | One N–H donor, two carbonyl acceptors | One N–H donor, two carbonyl acceptors |
Ring Conformation | Envelope twist (C4 out-of-plane) | Half-chair (C5 out-of-plane) |
Susceptibility to Hydrolysis | Ester > lactam | Lactam > ester |
Key differences arise from:
These structural distinctions translate to divergent applications: Pyroglutamates serve as precursors to γ-glutamyl peptides or RORγt inverse agonists (e.g., compound 18 in [9]), whereas the title compound’s constrained chiral scaffold shows promise for asymmetric catalysis or as a conformationally restricted β-amino acid surrogate.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8